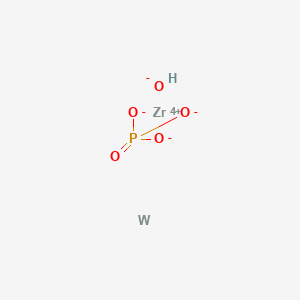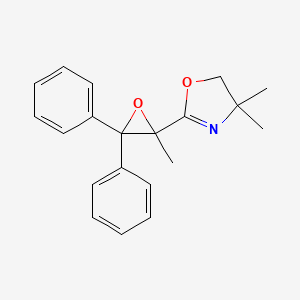
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- is a complex organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dihydro-oxazole ring fused with an oxirane ring and substituted with methyl and phenyl groups. Such structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. For this compound, a common synthetic route involves the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to facilitate the cyclization process . The reaction conditions often include room temperature for initial steps, followed by elevated temperatures (70-90°C) for cyclization .
Industrial Production Methods
Industrial production of oxazoles, including this specific compound, often employs flow chemistry techniques. This method allows for continuous production and better control over reaction conditions. For instance, the use of manganese dioxide in a packed reactor can facilitate the oxidation of oxazolines to oxazoles under flow conditions .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiranyl)- is unique due to its fused oxirane and oxazole rings, along with the presence of methyl and phenyl substituents. These structural features confer distinct chemical reactivity and biological activity compared to other oxazole derivatives.
Properties
CAS No. |
212071-84-6 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methyl-3,3-diphenyloxiran-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C20H21NO2/c1-18(2)14-22-17(21-18)19(3)20(23-19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
BCLWSQRARKZRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
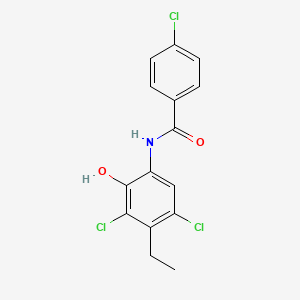
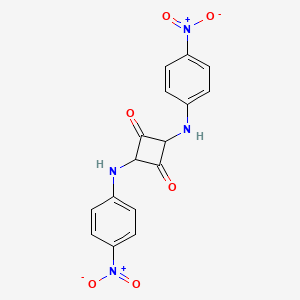
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)



![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
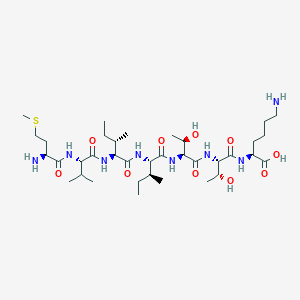

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
